Cinnamedrine hydrochloride can be synthesized from ephedrine through a reaction with cinnamyl bromide. This compound falls under the broader category of alkaloids and is classified as a sympathomimetic agent, which means it mimics the effects of the sympathetic nervous system. Its chemical identity is established by its International Union of Pure and Applied Chemistry name: 2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol, with a molecular formula of C19H23NO and a molecular weight of 281.4 g/mol .
The synthesis of cinnamedrine hydrochloride typically involves the nucleophilic substitution reaction between ephedrine and cinnamyl bromide. The hydroxyl group of ephedrine is substituted by the cinnamyl group, resulting in the formation of cinnamedrine. This reaction can be optimized through various conditions, such as temperature, solvent choice, and reaction time, to enhance yield and purity.
Key steps in the synthesis process include:
Cinnamedrine hydrochloride possesses a complex molecular structure characterized by multiple rings and functional groups. The structural formula can be represented as follows:
The compound appears as a solid powder with a melting point of approximately 75 °C, indicating its stability under standard laboratory conditions .
Cinnamedrine hydrochloride undergoes several chemical reactions that can modify its structure or yield new derivatives:
These reactions highlight the versatility of cinnamedrine hydrochloride in synthetic organic chemistry.
Cinnamedrine hydrochloride exerts its effects primarily through adrenergic receptor stimulation. It acts on both alpha and beta adrenergic receptors, leading to increased heart rate, bronchodilation, and enhanced metabolic activity. The mechanism involves:
These properties are crucial for its application in pharmaceutical formulations .
Cinnamedrine hydrochloride has potential applications in various fields:
The primary historical method for synthesizing cinnamedrine hydrochloride involves a nucleophilic substitution reaction between cinnamyl chloride and ephedrine derivatives (e.g., N-methylephedrine). This reaction proceeds under anhydrous conditions in aprotic solvents like acetone or acetonitrile, with yields typically ranging from 55% to 70% [3] [7]. The mechanism entails the tertiary amine group of the ephedrine derivative attacking the electrophilic carbon of cinnamyl chloride, forming a carbon-nitrogen bond and releasing hydrochloric acid as a byproduct. Subsequent neutralization with sodium hydroxide and precipitation with hydrochloric acid yields the crystalline hydrochloride salt [7].
A critical limitation of this route is stereochemical heterogeneity. Both ephedrine and cinnamyl chloride precursors can exist as enantiomers, leading to diastereomeric mixtures of cinnamedrine that complicate pharmacological standardization. Early industrial protocols often produced racemic (±)-cinnamedrine hydrochloride, necessitating chiral resolution techniques like diastereomeric salt crystallization using tartaric acid derivatives [3].
Table 1: Historical Condensation Routes and Key Parameters
Precursor Combination | Solvent System | Catalyst | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
Cinnamyl chloride + N-Methylephedrine | Acetone | None | 6–8 | 58–62 |
Cinnamyl chloride + N-Methylephedrine | Acetonitrile | Triethylamine | 4 | 68–70 |
Cinnamyl bromide + N-Methylephedrine | Toluene | K₂CO₃ | 12 | 55–57 |
While microbial fermentation has been explored for structurally similar compounds like cinnamaldehyde (using Escherichia coli expressing phenylalanine ammonia-lyase) [2], direct biotechnological synthesis of cinnamedrine hydrochloride remains nascent. Enzymatic resolution offers the most viable approach for producing enantiopure intermediates. Immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester derivatives of racemic ephedrine precursors, enabling isolation of (1R,2S)-ephedrine with >98% enantiomeric excess (ee) for subsequent condensation [2].
Metabolic engineering represents an emerging frontier. Saccharomyces cerevisiae strains modified to overexpress tyrosine decarboxylase and ω-transaminases can convert glucose to ephedrine analogs via shikimate pathway intermediates. When combined with biosynthetic pathways for cinnamyl alcohol (from phenylalanine), this approach could enable de novo microbial production of cinnamedrine precursors. Current limitations include low titers (<1 g/L) and incompatibility with chloride salt formation under physiological conditions [2].
Purification of cinnamedrine hydrochloride is hampered by three key factors:
Yield optimization strategies include:
Table 2: Purification Techniques and Trade-offs
Method | Purity Achieved (%) | Recovery Yield (%) | Key Limitations |
---|---|---|---|
Ethanol-Water Crystallization | 95–97 | 70–75 | Co-precipitation of KCl impurities |
Countercurrent Chromatography | >99 | 60–65 | Solvent-intensive; slow throughput |
Chiral Resolving (L-DBTA) | 99.5 (ee >98%) | 40–45 | Requires stoichiometric resolving agent |
Simulated Moving Bed Chromatography | 99.2 | 80 | High capital equipment cost |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7